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Compound of Interest

Compound Name: Pyrrolomycin D

Cat. No.: B1206349 Get Quote

An In-depth Analysis of a Potent Protonophoric
Antibiotic
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrrolomycin D, a halogenated

pyrrole antibiotic with significant potential in the ongoing search for novel antimicrobial agents.

This document details its chemical characteristics, biological activity, mechanism of action, and

relevant experimental methodologies, offering a valuable resource for researchers in the fields

of microbiology, medicinal chemistry, and pharmacology.

Core Chemical and Physical Properties
Pyrrolomycin D is a polyhalogenated metabolite originally isolated from actinomycetes.[1] Its

chemical structure and properties are fundamental to its biological function, particularly its

potent antibacterial activity.

Chemical Structure and Formula
The chemical identity of Pyrrolomycin D is well-established through spectroscopic and

synthetic methods.[2]

Chemical Formula: C₁₁H₄Cl₅NO₂[3][4][5]
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IUPAC Name: (3,5-dichloro-2-hydroxyphenyl)-(3,4,5-trichloro-1H-pyrrol-2-yl)methanone[3]

CAS Number: 81910-07-8[3]

Molecular Weight: 359.42 g/mol [5]

The structure is characterized by a trichlorinated pyrrole ring linked via a carbonyl group to a

dichlorinated phenolic moiety. This high degree of halogenation is a key feature of the

pyrrolomycin family and significantly influences the molecule's lipophilicity and biological

activity.[1][2]

Physicochemical Data Summary
The following table summarizes key physicochemical descriptors for Pyrrolomycin D,

computed by PubChem. These parameters are crucial for understanding its absorption,

distribution, metabolism, and excretion (ADME) properties.

Property Value Source

Molecular Weight 359.4 g/mol [3]

XLogP3 6.1 [3]

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 2 PubChem

Exact Mass 356.868467 [3]

Monoisotopic Mass 356.86847 Da [4]

Topological Polar Surface Area 53.1 Å² [3]

Heavy Atom Count 19 PubChem

Complexity 358 [3]

Biological Activity and Spectrum of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7345095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7345095/
https://www.researchgate.net/publication/385650764_Antibiotic_susceptibility_testing_using_minimum_inhibitory_concentration_MIC_assays
https://www.researchgate.net/publication/358906334_Research_Progress_on_Synthesis_and_Biological_Activity_of_Pyrrolomycins
https://www.youtube.com/watch?v=nxcU9_XyXsE
https://www.benchchem.com/product/b1206349?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7345095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7345095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7345095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6761498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7345095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7345095/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pyrrolomycin D is distinguished by its potent activity, particularly against Gram-positive

bacteria. It has been shown to be more active than vancomycin against several clinically

relevant strains.[1]

Antibacterial Spectrum
Pyrrolomycin D demonstrates a broad spectrum of activity, including activity against Gram-

positive and, to a lesser extent, Gram-negative bacteria and fungi.[2] It is particularly potent

against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with reported

Minimum Inhibitory Concentrations (MICs) in the nanomolar range.[6][7]

The table below summarizes the reported antibacterial activity of Pyrrolomycin D against

various bacterial strains.

Bacterial Strain MIC (µM) Reference

Staphylococcus aureus ≤0.002 [1]

Staphylococcus epidermidis ≤0.002 [1]

Enterococcus faecalis ≤0.002 [1]

Streptococcus agalactiae ≤0.002 [1]

Listeria monocytogenes ≤0.002 [1]

Bacillus subtilis ≤0.002 [1]

Escherichia coli 4.34 - 34.78 [1]

Salmonella typhi 4.34 - 34.78 [1]

Klebsiella pneumoniae 4.34 - 34.78 [1]

Shigella sonnei 4.34 - 34.78 [1]

Other Biological Activities
Beyond its antibacterial properties, the pyrrolomycin class of compounds has been reported to

exhibit a range of other biological activities, including antifungal, anthelmintic, antiproliferative,

insecticidal, and acaricidal effects.[1]
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Mechanism of Action: A Potent Protonophore
The primary mechanism of action of Pyrrolomycin D is the disruption of the bacterial cell

membrane's proton gradient. It functions as a protonophore, a lipid-soluble molecule that can

transport protons across biological membranes. This action dissipates the proton motive force,

which is essential for ATP synthesis, nutrient transport, and other critical cellular processes,

ultimately leading to bacterial cell death.

Electrophysiological studies using artificial bilayer lipid membranes have demonstrated that

Pyrrolomycin D is a highly potent membrane-depolarizing agent, significantly more active than

the conventional uncoupler CCCP (carbonyl cyanide m-chlorophenylhydrazone).

Below is a diagram illustrating the proposed mechanism of action for Pyrrolomycin D.
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Caption: Mechanism of action of Pyrrolomycin D as a protonophore.
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Experimental Protocols
This section outlines the general methodologies for key experiments relevant to the study of

Pyrrolomycin D. These protocols are based on standard techniques in microbiology and

biophysics.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of Pyrrolomycin D against various bacterial strains is typically determined using the

broth microdilution method, following established guidelines such as those from the Clinical

and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial

Susceptibility Testing (EUCAST).

Objective: To determine the lowest concentration of Pyrrolomycin D that inhibits the visible

growth of a microorganism.

Materials:

Pyrrolomycin D stock solution (typically in DMSO)

96-well microtiter plates

Bacterial strains for testing

Appropriate broth medium (e.g., Mueller-Hinton Broth)

Sterile saline or phosphate-buffered saline (PBS)

Spectrophotometer

Incubator

Procedure:

Preparation of Bacterial Inoculum:

Culture the bacterial strain overnight on an appropriate agar plate.
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Inoculate a fresh broth culture and incubate until it reaches the logarithmic growth phase.

Adjust the turbidity of the bacterial suspension with sterile broth or saline to a 0.5

McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

Dilute the adjusted suspension to the final inoculum concentration of approximately 5 x

10⁵ CFU/mL in the test wells.

Preparation of Pyrrolomycin D Dilutions:

Perform serial twofold dilutions of the Pyrrolomycin D stock solution in the broth medium

directly in the 96-well plate. The concentration range should be chosen to bracket the

expected MIC.

Inoculation and Incubation:

Add the prepared bacterial inoculum to each well containing the Pyrrolomycin D dilutions.

Include a positive control (broth with inoculum, no drug) and a negative control (broth

only).

Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-24

hours.

Determination of MIC:

After incubation, visually inspect the plates for turbidity. The MIC is the lowest

concentration of Pyrrolomycin D at which there is no visible growth.

Optionally, use a plate reader to measure the optical density at 600 nm (OD₆₀₀) to quantify

bacterial growth.

Protonophore Activity Assay using an Artificial Bilayer
Lipid Membrane (BLM)
This electrophysiological technique directly measures the ability of Pyrrolomycin D to

transport ions across a lipid bilayer, providing evidence for its protonophoric activity.
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Objective: To measure the ion current across a BLM in the presence of Pyrrolomycin D and a

proton gradient.

Materials:

BLM setup (including a Teflon cup with an aperture, Ag/AgCl electrodes, and a sensitive

current amplifier)

Lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane)

Electrolyte solutions (e.g., buffered KCl at different pH values to create a proton gradient)

Pyrrolomycin D solution

Procedure:

BLM Formation:

"Paint" the lipid solution across the aperture in the Teflon cup, separating two aqueous

compartments.

The lipid film will spontaneously thin to form a bilayer lipid membrane.

Monitor the formation of the BLM by measuring the electrical capacitance.

Establishment of a Proton Gradient:

Fill the two compartments with electrolyte solutions of different pH (e.g., pH 6.0 and pH

7.0) to create a transmembrane proton gradient.

Addition of Pyrrolomycin D:

Add Pyrrolomycin D to one or both compartments.

Measurement of Ion Current:

Apply a voltage across the membrane and measure the resulting current. An increase in

current in the presence of Pyrrolomycin D and a proton gradient indicates the transport of
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protons across the membrane.

The selectivity for protons can be assessed by measuring the reversal potential under a

pH gradient.

Synthesis Overview
Pyrrolomycin D has been successfully produced by de novo chemical synthesis.[3] The

synthetic routes typically involve the coupling of a suitably functionalized pyrrole precursor with

a chlorinated benzoyl derivative. The specific details of the multi-step synthesis are complex

and beyond the scope of this guide, but the feasibility of a total synthesis opens avenues for

the creation of novel analogs with improved pharmacological properties.

Conclusion and Future Perspectives
Pyrrolomycin D is a potent antibacterial compound with a well-defined mechanism of action.

Its efficacy against Gram-positive pathogens, including resistant strains, makes it an attractive

lead compound for the development of new antibiotics. Future research should focus on:

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of novel

Pyrrolomycin D analogs to optimize potency, spectrum of activity, and pharmacokinetic

properties while minimizing toxicity.

In Vivo Efficacy and Toxicity: Comprehensive studies in animal models to assess the

therapeutic potential and safety profile of Pyrrolomycin D and its derivatives.

Mechanisms of Resistance: Investigation of potential resistance mechanisms to guide the

development of strategies to circumvent them.

The information presented in this technical guide provides a solid foundation for researchers

and drug development professionals to further explore the potential of Pyrrolomycin D in

addressing the critical challenge of antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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